N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
説明
N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C20H23Cl2N3O3S and its molecular weight is 456.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.0837182 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacokinetics and Therapeutic Potential
First Human Administration of MR04A3 : This study explored the anesthetic/sedative properties of MR04A3, a novel water-soluble nonbenzodiazepine sedative derived from JM-1232(–), which shares a structural component with the compound . The research focused on the hypnotic effects, sedation scores, and adverse event profiles in healthy male volunteers, indicating a satisfactory hemodynamic and safety profile (Sneyd et al., 2012).
Disposition and Metabolism of [14C]SB-649868 : This study detailed the metabolism and excretion pathways of SB-649868, an orexin 1 and 2 receptor antagonist, in humans. Although structurally different, the research methodologies and analysis techniques could be relevant for studying the compound , emphasizing the importance of understanding metabolic pathways and excretion mechanisms in drug development (Renzulli et al., 2011).
Comparative Analyses
Comparative Study of Ebrotidine versus Ranitidine : This research compared the safety and efficacy of ebrotidine against ranitidine in preventing gastroduodenal lesions induced by piroxicam in patients with rheumatic diseases. Although the compound is not directly related, the study's approach to comparing therapeutic effects and side profiles of different drugs provides a framework for evaluating new compounds' potential benefits and risks (Puscas et al., 1997).
Efficacy of Ebrotidine and Ranitidine in the Treatment of Benign Gastric Ulcer : This phase III clinical trial assessed the efficacy of ebrotidine compared to ranitidine in treating benign gastric peptic ulcer, highlighting the significance of rigorous clinical testing in establishing a drug's therapeutic potential. Such comparative studies are vital for understanding where a new compound stands in the current therapeutic landscape (Gedliczka et al., 1997).
特性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O3S/c1-23-9-11-24(12-10-23)20(26)15-25(14-16-7-8-18(21)19(22)13-16)29(27,28)17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDSEGLZOSRQFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。